Cas no 42413-70-7 (Pyridazine-3,6-dione)

Pyridazine-3,6-dione is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms and two carbonyl groups at positions 3 and 6. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its conjugated system and electron-deficient nature facilitate diverse functionalization, enabling applications in drug discovery, particularly for bioactive molecules. The compound's stability under controlled conditions and compatibility with various reaction conditions enhance its utility in organic synthesis. Researchers value Pyridazine-3,6-dione for its role in constructing complex heterocycles and its potential as a scaffold for developing novel therapeutic agents.
Pyridazine-3,6-dione structure
Pyridazine-3,6-dione structure
Product Name:Pyridazine-3,6-dione
CAS No:42413-70-7
MF:C4H2N2O2
MW:110.070880413055
MDL:MFCD23134643
CID:324278
PubChem ID:13010594
Update Time:2025-08-05

Pyridazine-3,6-dione Chemical and Physical Properties

Names and Identifiers

    • Pyridazine-3,6-dione
    • 3,6-Pyridazinedione
    • 3,6-dioxypyridazine
    • DTXSID30514988
    • pyridazine-3,6-quinone
    • CS-D0116
    • A872890
    • SCHEMBL49151
    • 42413-70-7
    • DB-261997
    • MDL: MFCD23134643
    • Inchi: 1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H
    • InChI Key: ISPBSPVVFOBQEQ-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N=N1)=O

Computed Properties

  • Exact Mass: 110.011627311g/mol
  • Monoisotopic Mass: 110.011627311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 58.9Ų

Pyridazine-3,6-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029188397-1g
Pyridazine-3,6-dione
42413-70-7 95%
1g
$756.49 2023-09-01
Chemenu
CM164111-1g
Pyridazine-3,6-dione
42413-70-7 95%
1g
$549 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65170-100mg
3,6-Pyridazinedione
42413-70-7
100mg
¥1248.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65170-250mg
3,6-Pyridazinedione
42413-70-7
250mg
¥2068.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P65170-1g
3,6-Pyridazinedione
42413-70-7
1g
¥4138.0 2021-09-08
Chemenu
CM164111-1g
Pyridazine-3,6-dione
42413-70-7 95%
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y0997152-1g
3,6-pyridazinedione
42413-70-7 95%
1g
$550 2024-08-02
eNovation Chemicals LLC
D512997-1G
3,6-PYRIDAZINEDIONE
42413-70-7 95%
1g
$600 2023-09-04
Ambeed
A998848-250mg
Pyridazine-3,6-dione
42413-70-7 95+%
250mg
$390.0 2025-04-19
Ambeed
A998848-1g
Pyridazine-3,6-dione
42413-70-7 95+%
1g
$974.0 2025-04-19

Pyridazine-3,6-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42413-70-7)Pyridazine-3,6-dione
Order Number:A872890
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):524.0
Email:sales@amadischem.com

Pyridazine-3,6-dione Related Literature

Additional information on Pyridazine-3,6-dione

Recent Advances in Pyridazine-3,6-dione (CAS 42413-70-7) Research: A Comprehensive Review

Pyridazine-3,6-dione (CAS 42413-70-7), a heterocyclic compound with significant pharmaceutical potential, has recently gained attention in chemical biology and medicinal chemistry research. This bicyclic structure serves as a privileged scaffold in drug discovery due to its unique physicochemical properties and versatile biological activities. Recent studies have explored its applications as a kinase inhibitor, antimicrobial agent, and potential therapeutic for neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated Pyridazine-3,6-dione derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), particularly showing selective activity against CDK2 and CDK9. The research team at University of Cambridge developed novel analogs with improved pharmacokinetic profiles, achieving IC50 values in the low nanomolar range. Molecular docking studies revealed that the dione moiety forms critical hydrogen bonds with the kinase hinge region, while the pyridazine ring participates in π-π stacking interactions.

In antimicrobial research, a 2024 Nature Communications article reported Pyridazine-3,6-dione-based compounds exhibiting broad-spectrum activity against drug-resistant Gram-positive pathogens, including MRSA and VRE. The mechanism involves dual inhibition of bacterial topoisomerase IV and DNA gyrase, with minimal cytotoxicity against human cells. Structural-activity relationship (SAR) analysis identified the 4-position as crucial for antibacterial potency, leading to several promising clinical candidates currently in Phase I trials.

Neuropharmacological applications have emerged from recent work at Johns Hopkins University, where Pyridazine-3,6-dione derivatives showed remarkable neuroprotective effects in animal models of Parkinson's disease. The compounds demonstrated dual functionality as both α-synuclein aggregation inhibitors and microglia activation modulators. Particularly, the lead compound PDZ-624 (a fluorinated Pyridazine-3,6-dione derivative) reduced dopaminergic neuron loss by 68% in MPTP-treated mice, outperforming current standard treatments.

Synthetic methodology for Pyridazine-3,6-dione derivatives has also seen significant advancements. A 2023 ACS Catalysis paper described a novel photocatalytic [4+2] cycloaddition approach that enables rapid diversification of the core scaffold under mild conditions. This green chemistry method achieved yields up to 92% with excellent regioselectivity, addressing previous challenges in functional group compatibility. The protocol has been successfully applied to parallel synthesis of over 200 analogs for high-throughput screening.

From a drug development perspective, recent pharmacokinetic studies have addressed previous limitations of Pyridazine-3,6-dione compounds. A 2024 European Journal of Pharmaceutical Sciences publication reported prodrug strategies that significantly improved oral bioavailability (from <10% to >60%) while maintaining therapeutic efficacy. The most successful approach involved esterification of the 3-position dione oxygen, which undergoes rapid enzymatic cleavage in vivo to release the active drug.

Looking forward, the Pyridazine-3,6-dione scaffold continues to show promise across multiple therapeutic areas. Current research directions include its application in targeted protein degradation (PROTACs), where its ability to form stable interactions with E3 ligases is being exploited. Additionally, its fluorescence properties are being investigated for theranostic applications in oncology. With several derivatives entering clinical trials and ongoing structure optimization efforts, Pyridazine-3,6-dione (CAS 42413-70-7) remains a focal point in modern medicinal chemistry research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42413-70-7)Pyridazine-3,6-dione
A872890
Purity:99%
Quantity:1g
Price ($):524.0
Email